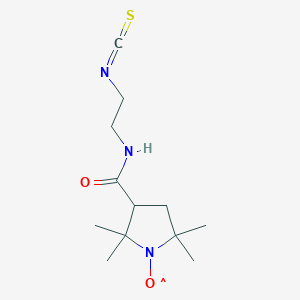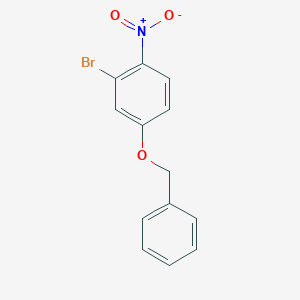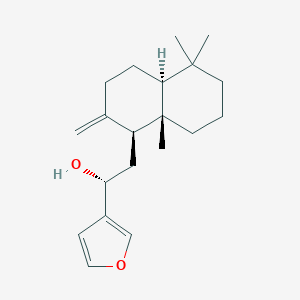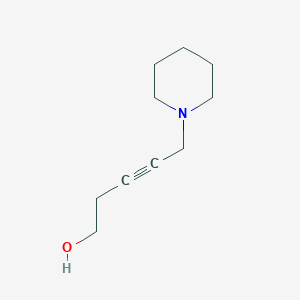
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl, also known as ITC-PROXYL, is a stable nitroxide radical compound that has been widely used in scientific research for its unique properties. This compound is a spin label that is commonly used to study the structure and dynamics of biological molecules, such as proteins, lipids, and nucleic acids.
Mechanism of Action
The mechanism of action of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl is based on its ability to act as a spin label. When attached to a molecule, the nitroxide radical in 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be detected using EPR spectroscopy. By analyzing the EPR spectra, researchers can obtain information about the movement and conformational changes of the labeled molecule.
Biochemical and physiological effects:
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl does not have any known biochemical or physiological effects. It is a stable compound that is not metabolized in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments is its stability. This compound is stable in a wide range of conditions, which makes it a useful tool for studying biological molecules. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl are highly sensitive to changes in the local environment, which makes it a powerful tool for studying protein dynamics.
However, there are also some limitations to using 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in lab experiments. One limitation is that the attachment of the spin label to a molecule can potentially affect the structure and function of the molecule. In addition, the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be complex and difficult to interpret, which requires specialized expertise.
Future Directions
There are several future directions for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in scientific research. One direction is the development of new methods for attaching the spin label to biological molecules. Another direction is the development of new techniques for analyzing the EPR spectra of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl. In addition, there is potential for the use of 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl in the study of disease mechanisms and drug development. By using this compound to study the structure and dynamics of proteins involved in disease processes, researchers may be able to identify new targets for drug development.
Synthesis Methods
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl can be synthesized by reacting 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl (TEMPO-NH2) with 2-isothiocyanatoethyl methacrylate. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. After the reaction is complete, the product is purified by column chromatography to obtain pure 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl.
Scientific Research Applications
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has been widely used in scientific research for its unique properties. One of the main applications of this compound is in the study of protein structure and dynamics. By attaching 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl to a specific site on a protein, researchers can use electron paramagnetic resonance (EPR) spectroscopy to study the movement and conformational changes of the protein.
In addition to protein studies, 3-(2-Isothiocyanatoethylcarbamoyl)-proxyl has also been used in the study of lipids and nucleic acids. For example, this compound can be used to study the dynamics of lipid bilayers and the interactions between nucleic acids and proteins.
properties
CAS RN |
100929-92-8 |
|---|---|
Product Name |
3-(2-Isothiocyanatoethylcarbamoyl)-proxyl |
Molecular Formula |
C12H20N3O2S |
Molecular Weight |
270.37 g/mol |
InChI |
InChI=1S/C12H20N3O2S/c1-11(2)7-9(12(3,4)15(11)17)10(16)14-6-5-13-8-18/h9H,5-7H2,1-4H3,(H,14,16) |
InChI Key |
CRFVJTJETUHQIB-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
Canonical SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NCCN=C=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(Chloromethyl)-4-hydroxyphenyl]propan-1-one](/img/structure/B22715.png)




![Methyl 2-{[5-(benzyloxy)-2-nitrophenyl]sulfanyl}benzoate](/img/structure/B22724.png)







